![molecular formula C15H15N3O2 B11970816 N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11970816.png)
N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is synthesized by the condensation of pyridine-2-carbohydrazide with 4-ethoxybenzaldehyde. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with 4-ethoxybenzaldehyde in an ethanol solvent. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of pyridine-based carbohydrazides exhibit notable antimicrobial properties. For instance, compounds similar to N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide have been evaluated for their efficacy against various bacterial strains. A study indicated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Anti-HIV Potential
Recent investigations into pyridine-based compounds have identified them as promising candidates for anti-HIV therapies. Specifically, molecular modeling studies revealed that certain derivatives can act as inhibitors of HIV integrase, a crucial enzyme for viral replication. The structure-activity relationship (SAR) of these compounds indicates that modifications can enhance their potency against HIV .
Anti-Cancer Properties
There is growing interest in the anti-cancer potential of pyridine carbohydrazides. Studies have reported that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating a possible pathway for developing new anticancer drugs. The mechanism often involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy .
Fluorescence Studies
This compound has been investigated for its fluorescence properties. The compound demonstrates significant fluorescence under UV light, making it useful in various applications such as fluorescent probes in biological imaging and environmental monitoring. The excitation and emission spectra provide insights into its electronic transitions, with specific wavelengths being optimal for detection .
Fluorescence Data Summary:
Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |
---|---|---|
This compound | 399 | 750 |
Other Similar Compounds | 370 | 399 |
Materials Science
Corrosion Inhibition
The compound has been explored as a potential corrosion inhibitor for metals. Studies indicate that it can form protective layers on metal surfaces, significantly reducing corrosion rates in acidic environments. This application is particularly relevant in industries where metal durability is critical.
Computational Studies
Computational chemistry has played a significant role in understanding the properties of this compound. Quantum mechanical calculations have provided insights into its molecular structure, vibrational modes, and electronic properties. These studies facilitate the design of new derivatives with enhanced biological or physical properties by predicting how structural changes might affect functionality .
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. This chelation can interfere with various biological processes, such as enzyme activity and redox reactions. The compound’s azomethine group (C=N) is crucial for its biological activity, as it can interact with cellular components and disrupt normal function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with metal ions .
Biological Activity
N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a synthetic organic compound belonging to the hydrazone class, characterized by its unique structural features and promising biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial and antioxidant properties, synthesis methods, and potential applications.
Structural Overview
The molecular formula of this compound is C15H15N3O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound is synthesized through a condensation reaction between pyridine-2-carbohydrazide and 4-ethoxybenzaldehyde, typically requiring heating in an ethanol solvent with an acid catalyst.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate that hydrazone derivatives like this compound can effectively inhibit the growth of various microbial strains. For instance:
- Gram-positive bacteria : The compound showed promising activity against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Inhibition was also noted against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : The compound exhibited antifungal activity against Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for these activities were found to be within a range that suggests potential for further development as an antimicrobial agent .
2. Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
Synthesis Methodology
The synthesis of this compound involves the following steps:
- Reactants Preparation : Pyridine-2-carbohydrazide and 4-ethoxybenzaldehyde are prepared in stoichiometric amounts.
- Condensation Reaction : The reactants are mixed in ethanol with an acid catalyst and heated to facilitate the condensation reaction.
- Purification : The product is purified through recrystallization techniques to achieve high purity levels.
This method allows for efficient synthesis while maintaining structural integrity and biological activity .
Interaction Studies
Molecular docking simulations have been conducted to investigate the binding affinity of this compound with various biological targets such as enzymes and receptors. These studies help elucidate the mechanism of action and interaction dynamics, which are crucial for understanding its pharmacological potential.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological activities:
Compound Name | Structure | Unique Features |
---|---|---|
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide | Structure | Contains methoxy groups enhancing solubility; studied for antidepressant activity |
N'-[(E)-(4-fluorophenyl)methylidene]pyridine-4-carbohydrazide | Structure | Fluorine substitution increases lipophilicity; potential anticancer properties |
N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide | Structure | Methoxy group at meta position; investigated for neuroprotective effects |
Each compound exhibits unique biological activities due to variations in their substituents and structural configurations, highlighting the significance of this compound within medicinal chemistry.
Case Studies
Several studies have explored the therapeutic potential of hydrazone derivatives, including those structurally related to this compound:
- Antimicrobial Efficacy : A study evaluating various hydrazone derivatives reported that compounds similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains .
- Antioxidant Properties : Research indicated that hydrazone derivatives could reduce oxidative stress markers in vitro, suggesting their potential as therapeutic agents in oxidative stress-related conditions .
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-13-8-6-12(7-9-13)11-17-18-15(19)14-5-3-4-10-16-14/h3-11H,2H2,1H3,(H,18,19)/b17-11+ |
InChI Key |
AAPQJNGGDQDWRX-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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